Toxaphene Parlar 69
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Overview
Description
Toxaphene Parlar 69, also known as decachlorobornane, is a polychlorinated camphene. It was first introduced in 1945 as a broad-spectrum insecticide. Toxaphene is a complex mixture of polychlorinated bornanes and camphenes, and it was widely used in agriculture, particularly in the cotton-growing industry, until the mid-1980s . Due to its persistence in the environment and potential carcinogenic risk to humans, it has been listed as a persistent organic pollutant under the Stockholm Convention .
Mechanism of Action
Target of Action
Toxaphene Parlar 69, like other toxaphene congeners, primarily targets the environment and organisms within it . It was introduced as a broad band insecticide and has been detected in soil and air . The compound’s primary targets are therefore insects and the broader ecosystem.
Mode of Action
This compound interacts with its targets through its lipophilic, persistent, and volatile nature . It is a complex mixture of polychlorinated camphenes (polychlorinated bornanes) that results from the UV catalysed reaction of chlorine with camphene . This interaction leads to its global dispersion throughout freshwater and marine environments .
Biochemical Pathways
It is known that the compound and its degradation products can bioaccumulate in humans . This suggests that it may interfere with lipid metabolism and other processes associated with fat-soluble compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound contribute to its bioavailability. As a lipophilic compound, it is readily absorbed and distributed in the environment and within organisms .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It is believed to present a potential carcinogenic risk to humans . Additionally, it is recognized as an endocrine disruptor , indicating that it can interfere with hormone systems and potentially lead to a variety of health effects.
Action Environment
Environmental factors greatly influence the action, efficacy, and stability of this compound. Its lipophilic, persistent, and volatile nature contributes to its global dispersion . Soil emissions of ancient residues are a main source of this compound , indicating that soil composition and climate can affect its distribution. Furthermore, its use and impact were particularly noted in the cotton-growing industry , suggesting that agricultural practices also play a role in its environmental action.
Biochemical Analysis
Biochemical Properties
Toxaphene Parlar 69, like other organochlorine insecticides, bioaccumulates in aquatic creatures . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and contributing to its broad spectrum of pesticidal activity .
Cellular Effects
This compound has been shown to cause adverse health effects in humans . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are complex due to its diverse chemical composition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that some congeners of Toxaphene Parlar, such as Parlar 32 and 69, are subject to natural degradation, indicating a fresh contamination .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses can cause adverse effects, while lower doses may have threshold effects .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Toxaphene Parlar 69 is synthesized through the ultraviolet-catalyzed reaction of chlorine with camphene. This reaction produces a product with a chlorine content of about 67 to 69 percent . The industrial production of toxaphene involved mass production techniques, which led to the creation of a complex mixture of isomers .
Chemical Reactions Analysis
Toxaphene Parlar 69 undergoes various chemical reactions, including:
Oxidation: Toxaphene can be oxidized under specific conditions, leading to the formation of various degradation products.
Reduction: Reduction reactions can break down toxaphene into less chlorinated compounds.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically less chlorinated derivatives of toxaphene .
Scientific Research Applications
Toxaphene Parlar 69 has been extensively studied for its environmental impact and toxicological properties. It is used in research to understand the behavior of persistent organic pollutants in the environment. Studies have focused on its bioaccumulation in aquatic organisms and its potential endocrine-disrupting effects . Additionally, toxaphene is used as a reference compound in analytical chemistry for the development of detection and quantification methods .
Comparison with Similar Compounds
Toxaphene Parlar 69 is similar to other polychlorinated camphenes and bornanes, such as:
Parlar 32: Heptachlorobornane
Parlar 26: Octachlorobornane
Parlar 50: Nonachlorobornane
Parlar 62: Nonachlorobornane
What sets this compound apart is its higher degree of chlorination, making it more persistent and bioaccumulative in the environment .
Properties
IUPAC Name |
(1R,4S,6S,7R)-2,2,5,5,6-pentachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl10/c11-2-7(5(13)14)3-1-8(17,18)9(7,6(15)16)4(12)10(3,19)20/h3-6H,1-2H2/t3-,4-,7-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYUTICLLXPLLK-MOXNOQEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1(Cl)Cl)(C(C2(Cl)Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]([C@@](C1(Cl)Cl)([C@@H](C2(Cl)Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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